

A Technical Guide to 1-Cyclohexylpiperazine as a Sigma Receptor Ligand

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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclohexylpiperazine (CHP) is a versatile chemical scaffold that serves as a foundational component for a significant class of sigma (σ) receptor ligands.^{[1][2]} While CHP itself displays modest activity, its derivatives, most notably the high-affinity ligand PB28, have become indispensable tools for probing the function of σ -1 (σ_1) and σ -2 (σ_2) receptors.^{[3][4]} These receptors, particularly the σ_2 subtype, are overexpressed in proliferating cancer cells, making them prime targets for both diagnostic imaging and therapeutic intervention.^{[5][6]} This guide provides an in-depth exploration of the 1-cyclohexylpiperazine core, its pharmacological characteristics at sigma receptors, the signaling pathways it modulates, and the detailed methodologies required for its scientific investigation.

Introduction: The Significance of the 1-Cyclohexylpiperazine Scaffold

The journey of sigma receptors has been one of reclassification and discovery, from their initial misidentification as a subtype of opioid receptor to their current status as unique, ligand-operated chaperone proteins.^{[7][8]} The two primary subtypes, σ_1 and σ_2 , are implicated in a vast array of cellular processes and disease states. The σ_1 receptor is a key modulator of neuronal health, playing roles in neurodegenerative diseases like Alzheimer's and Parkinson's.

[9][10] The σ_2 receptor, encoded by the TMEM97 gene, is a recognized biomarker for proliferating cells and is heavily investigated as a target in oncology.[5][11][12]

Within the landscape of sigma receptor pharmacology, the 1-cyclohexylpiperazine moiety has emerged as a critical structural motif.[13] It forms the backbone of numerous high-affinity ligands, granting them specific physicochemical properties that govern their interaction with these receptors.[1][13] Understanding the role of this scaffold is paramount for the rational design of novel, selective, and potent sigma receptor modulators for therapeutic and diagnostic applications.

Chemical and Physicochemical Profile

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[13] This structure imparts a combination of lipophilicity and conformational flexibility, crucial for its biological activity.[1][13]

Property	Value	Source
CAS Number	17766-28-8	[14][15]
Molecular Formula	C ₁₀ H ₂₀ N ₂	[15][16]
Molar Mass	168.28 g/mol	[15][16]
Appearance	Yellow-brownish low melting solid	[2][17]
Melting Point	28-32 °C	[14][17]
Synthesis	Commonly synthesized from tert-butyl 4-cyclohexylpiperazine-1-carboxylate via acid-mediated deprotection.[2]	[2]

The synthesis typically involves the removal of a Boc protecting group from a precursor, followed by purification to yield the final product.[2] This compound serves as a key building block for more complex and potent derivatives.[1]

Pharmacology at Sigma Receptors

The pharmacological profile of 1-cyclohexylpiperazine-containing ligands is defined by their binding affinity (how tightly they bind), selectivity (their preference for one receptor subtype over another), and functional activity (whether they act as an agonist or antagonist).

Binding Affinity and Selectivity

While the unsubstituted 1-cyclohexylpiperazine core is a starting point, the most extensively studied derivatives, such as PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), provide deeper insight into the scaffold's potential.[\[3\]](#)[\[4\]](#)

Research has shown that N-cyclohexylpiperazine derivatives can achieve high affinity for the σ_2 receptor, often with K_i values in the subnanomolar range.[\[3\]](#)[\[18\]](#) However, achieving high selectivity over the σ_1 receptor can be challenging.[\[3\]](#)[\[18\]](#) Studies on PB28, for instance, have shown it to be a high-affinity but non-selective ligand in standard radioligand binding assays using animal tissues.[\[19\]](#) Interestingly, this same compound demonstrated significant σ_2 versus σ_1 selectivity (46- to 59-fold) in human breast cancer cell lines (MCF7), highlighting the importance of the biological context.[\[3\]](#)[\[4\]](#)

This suggests that while both basic nitrogen atoms of the piperazine ring are important for high-affinity σ_2 binding, the substituents on the second nitrogen are critical determinants of overall affinity and selectivity.[\[19\]](#)

Table 1: Binding Affinities of Key 1-Cyclohexylpiperazine Derivative (PB28)

Compound	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)	Selectivity (σ_1/σ_2)	Tissue/Cell Source
PB28	0.38	0.68	~0.56	Guinea Pig Brain (σ_1), Rat Liver (σ_2) [19]
PB28	High Affinity	High Affinity	40- to 59-fold for σ_2	MCF7 Breast Cancer Cells [3] [4]

Functional Activity: Agonists vs. Antagonists

Determining the functional effect of a ligand is crucial.

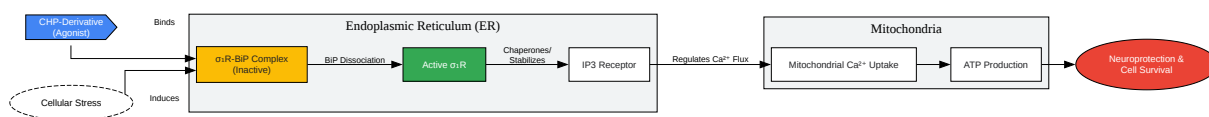
- σ_1 Receptor: Functional activity can be complex to determine. Methods include behavioral assays, where antagonists potentiate opioid analgesia, and biochemical assays, such as using the allosteric modulator phenytoin (DPH) to differentiate agonists from antagonists in binding experiments.[\[20\]](#)[\[21\]](#)
- σ_2 Receptor: The functional activity of σ_2 ligands is often characterized by their effects on cancer cell proliferation.[\[22\]](#) Ligands that induce cell death, typically via apoptosis, are classified as agonists.[\[22\]](#) The compound siramesine is a commonly used reference agonist in these assays.[\[22\]](#) Derivatives of PB28 have been shown to act as σ_2 agonists, inducing cell death in pancreatic cancer models.[\[23\]](#)

Modulated Signaling Pathways

Binding of a 1-cyclohexylpiperazine-based ligand to a sigma receptor initiates a cascade of intracellular events. The specific pathways depend on the receptor subtype.

Sigma-1 (σ_1) Receptor Signaling

The σ_1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM).[\[8\]](#) Under basal conditions, it is complexed with the chaperone BiP.[\[9\]](#) Upon stimulation by an agonist ligand, σ_1 dissociates from BiP and can then modulate a variety of "client" proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, which regulates calcium (Ca^{2+}) flux from the ER to the mitochondria.[\[9\]](#) This modulation impacts cellular processes like oxidative stress, protein folding, and neuronal excitability.[\[9\]](#)[\[10\]](#)

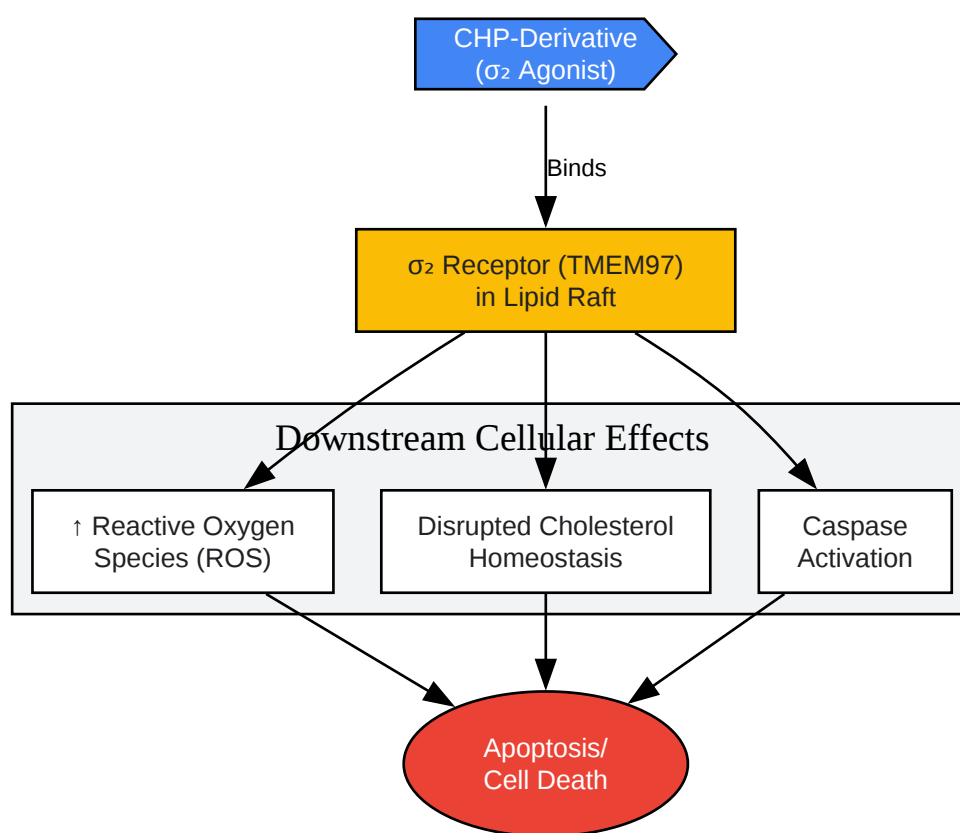


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Figure 1: Sigma-1 receptor activation pathway.

Sigma-2 (σ_2) Receptor Signaling

The σ_2 receptor (TMEM97) is highly expressed in proliferating tumor cells.[11] Its signaling is often linked to the regulation of cholesterol homeostasis and interactions with other key signaling proteins like the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR).[5][11][12] Activation of σ_2 receptors by agonist ligands can trigger programmed cell death (apoptosis) through multiple mechanisms, including the generation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and activation of caspase enzymes.[23][24]



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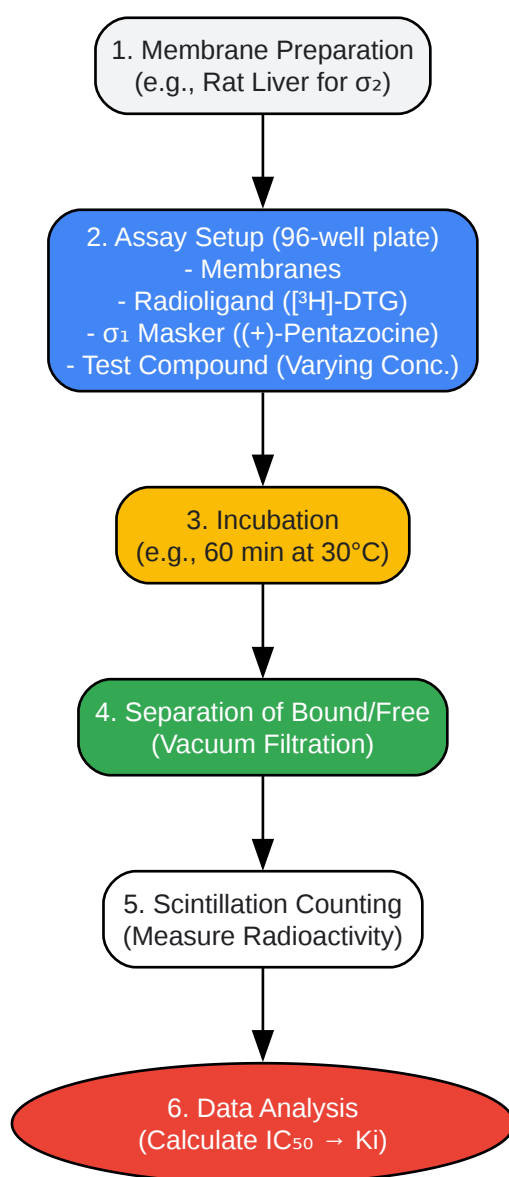
Figure 2: Key signaling events following σ_2 receptor activation.

Methodologies for Characterization

Rigorous, validated experimental protocols are essential for characterizing the interaction between 1-cyclohexylpiperazine derivatives and sigma receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (K_i) of a test compound for a receptor.[25][26] A competitive binding assay measures the ability of an unlabeled test compound to displace a specific, radioactively labeled ligand from the receptor. [26]



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Figure 3: Workflow for a σ_2 competitive radioligand binding assay.

Protocol: σ_2 Receptor Competitive Binding Assay

This protocol is adapted from established methods for characterizing σ_2 receptor ligands.[\[25\]](#)
[\[27\]](#)[\[28\]](#)

- Membrane Preparation:
 - Homogenize fresh or frozen rat liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[\[28\]](#)
 - Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
 - Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C .[\[28\]](#)
- Assay Execution:
 - Set up the assay in a 96-well plate. To each well, add:
 - Membrane homogenate (e.g., 50-120 μg protein).[\[28\]](#)
 - The test compound (1-cyclohexylpiperazine derivative) at various concentrations (typically a 10-point curve).
 - A fixed concentration of a σ_1 receptor masking agent, such as (+)-pentazocine (e.g., 500 nM), to prevent the radioligand from binding to σ_1 sites.[\[29\]](#)
 - A fixed concentration of the σ_2 radioligand, [^3H]-1,3-di(2-tolyl)guanidine ([^3H]-DTG), near its K_d value (e.g., 3 nM).[\[29\]](#)
 - Total Binding Control: Wells containing only membranes, masker, and radioligand.
 - Non-Specific Binding (NSB) Control: Wells containing membranes, masker, radioligand, and a high concentration of a known non-radioactive sigma ligand like haloperidol (e.g., 10 μM) to saturate all specific binding sites.[\[29\]](#)

- Incubation:
 - Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[28]
- Filtration and Counting:
 - Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[28]
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[28]
- Data Analysis:
 - Subtract the NSB counts from all other counts to determine specific binding.
 - Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
 - Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[28]

Functional Assays: Cell Viability for σ_2 Agonism

To determine if a σ_2 ligand acts as an agonist, its effect on the viability of cancer cells that highly express the receptor is measured.[22] A decrease in cell viability suggests agonist activity.

Protocol: MTT Cell Viability Assay

- Cell Culture: Plate a cancer cell line known to express σ_2 receptors (e.g., Panc02 pancreatic cancer cells, SK-N-SH neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.[19][23]

- **Treatment:** Treat the cells with various concentrations of the 1-cyclohexylpiperazine derivative for a specified duration (e.g., 24-72 hours). Include vehicle-only controls.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- **Solubilization:** Add a solubilizing agent (e.g., a DMSO/ethanol mixture) to dissolve the formazan crystals.[\[23\]](#)
- **Measurement:** Read the absorbance of the wells on a microplate reader (e.g., at 570 nm).
- **Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. This value indicates the compound's potency as a potential σ_2 agonist.[\[19\]](#)

Therapeutic Potential & Research Applications

The 1-cyclohexylpiperazine scaffold is at the heart of compounds with significant therapeutic and diagnostic promise.

- **Oncology:** Because σ_2 receptors are overexpressed in many tumors, ligands based on this scaffold are being developed as:
 - **Therapeutics:** Agonists that can selectively induce apoptosis in cancer cells.[\[5\]](#)[\[6\]](#)
Derivatives of PB28 have shown promise in killing pancreatic cancer cells.[\[23\]](#)
 - **Diagnostics:** When labeled with a positron-emitting isotope (e.g., ^{18}F or ^{11}C), these ligands can be used in Positron Emission Tomography (PET) to visualize tumors.[\[4\]](#)
- **Neuroscience:** While the CHP core is more associated with σ_2 ligands, related piperazine and piperidine structures form the basis of σ_1 selective ligands. These are being investigated for neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke, leveraging the σ_1 receptor's role in mitigating cellular stress.[\[7\]](#)[\[9\]](#)

- Research Tool: Well-characterized ligands containing the 1-cyclohexylpiperazine core are invaluable for basic research, allowing scientists to probe the physiological and pathophysiological roles of sigma receptors in various biological systems.[4]

Conclusion

1-Cyclohexylpiperazine is more than a simple chemical; it is a privileged scaffold in the field of sigma receptor pharmacology. It provides the foundation for high-affinity ligands that have been instrumental in elucidating the complex biology of σ_1 and σ_2 receptors. From defining their roles in cell survival and death to paving the way for novel cancer diagnostics and therapeutics, the compounds built upon this core structure continue to be of immense interest. Future research will likely focus on refining this scaffold to achieve greater subtype selectivity and optimizing its drug-like properties to translate its potent in vitro activity into clinical success.

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